7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303061-41-8
Cat. No.: VC16113022
Molecular Formula: C23H17Cl2N3O4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303061-41-8 |
|---|---|
| Molecular Formula | C23H17Cl2N3O4 |
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | 7,9-dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H17Cl2N3O4/c1-31-17-7-5-13(6-8-17)20-12-21-18-10-15(24)11-19(25)22(18)32-23(27(21)26-20)14-3-2-4-16(9-14)28(29)30/h2-11,21,23H,12H2,1H3 |
| Standard InChI Key | JAWFJONXBRYERJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the pyrazolo[1,5-c]benzoxazine family. It features a unique molecular structure with dichloro, methoxy, and nitrophenyl groups, contributing to its potential applications in medicinal chemistry and materials science. The compound's CAS number is 303061-41-8, and its molecular formula is C23H17Cl2N3O4, with a molecular weight of approximately 470.3 g/mol .
Synthesis
The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine involves multi-step organic reactions. Common reagents include chlorinated aromatic compounds, methoxy-substituted phenyl derivatives, and nitrophenyl groups. The reaction conditions require controlled temperatures and specific solvents to optimize yield and purity. Catalysts may also be employed to facilitate certain steps in the reaction pathway.
Synthesis Steps
-
Preparation of Intermediates: Initial steps involve the preparation of intermediate compounds.
-
Cyclization and Modification: These intermediates undergo cyclization and further functional group modifications.
-
Optimization of Conditions: Reaction conditions are optimized for high yields and purity.
Biological Activity
Preliminary studies suggest that 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine exhibits promising biological activity, particularly in cancer therapy. Its mechanism of action likely involves modulation of enzyme activity or receptor binding, which warrants further investigation to fully elucidate its pharmacological properties.
Biological Activity Table
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Dichloro, Methoxy, Nitrophenyl | Potential anticancer activity |
| 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Contains dichloro groups instead of dibromo | Potential anti-cancer activity |
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation involves adding oxygen or removing hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction uses agents such as sodium borohydride or lithium aluminum hydride to form different derivatives. Substitution reactions involve replacing halogen atoms with other functional groups through nucleophilic or electrophilic substitution.
Chemical Reactions Table
| Reaction Type | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen using oxidizing agents. |
| Reduction | Use of reducing agents to form derivatives. |
| Substitution | Replacement of halogen atoms with other functional groups. |
Safety and Environmental Impact
7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine poses serious eye irritation and is very toxic to aquatic life. Handling requires caution, and disposal should adhere to environmental regulations to minimize ecological harm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume